4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Overview
Description
4-(Difluoromethoxy)-2-methylaniline Hydrochloride is an organic compound with the molecular formula C8H10ClF2NO. This compound is characterized by the presence of a difluoromethoxy group and a methylaniline moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride typically involves the reaction of 4-(Difluoromethoxy)aniline with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-methylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like methyl iodide or other alkyl halides are used under basic conditions
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Alkylated derivatives or other substituted products
Scientific Research Applications
4-(Difluoromethoxy)-2-methylaniline Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a key role in the pathogenesis of pulmonary fibrosis . The inhibition of this pathway results in reduced fibrosis and improved lung function.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: A precursor in the synthesis of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride.
3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid: Another compound with similar difluoromethoxy functionality, used in the study of pulmonary fibrosis.
Difluoromethoxylated Ketones: Compounds with difluoromethoxy groups used in the synthesis of various heterocycles.
Uniqueness
This compound is unique due to its specific combination of difluoromethoxy and methylaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibition .
Properties
IUPAC Name |
4-(difluoromethoxy)-2-methylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-5-4-6(12-8(9)10)2-3-7(5)11;/h2-4,8H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIZIPJVYDPKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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